3,3,3-Trifluoropropionyl chloride
Overview
Description
3,3,3-Trifluoropropionyl chloride is a chemical compound belonging to the class of acyl chlorides. It consists of a trifluoromethyl group attached to a propionyl group, with a chlorine atom replacing one of the hydrogen atoms in the acyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropionyl chloride can be synthesized through the reaction of 3,3,3-trifluoropropionic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and sulfur dioxide as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride and trifluoroacetic acid, which react to form the desired product along with phosphorus oxychloride as a byproduct .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoropropionyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,3-trifluoropropionic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux conditions to form esters.
Major Products Formed:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
3,3,3-Trifluoropropionic Acid: Formed from hydrolysis.
Scientific Research Applications
3,3,3-Trifluoropropionyl chloride is widely used in scientific research due to its ability to introduce the trifluoromethyl group into various organic molecules. This property makes it valuable in:
Mechanism of Action
The mechanism by which 3,3,3-trifluoropropionyl chloride exerts its effects involves the introduction of the trifluoromethyl group into target molecules. This group is highly electronegative and can significantly alter the chemical and physical properties of the resulting compounds. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals, making it a valuable tool in drug design .
Comparison with Similar Compounds
- 3,3,3-Trifluoropropionic Acid
- Trifluoroacetic Anhydride
- Methyl Trifluoroacetate
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic Acid
Comparison: 3,3,3-Trifluoropropionyl chloride is unique due to its reactivity as an acyl chloride, allowing it to introduce the trifluoromethyl group into a wide range of organic molecules. Compared to similar compounds, it offers a more versatile and efficient method for trifluoromethylation, making it a preferred reagent in organic synthesis .
Properties
IUPAC Name |
3,3,3-trifluoropropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3O/c4-2(8)1-3(5,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSQLWCTKGQTAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382595 | |
Record name | 3,3,3-TRIFLUOROPROPIONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41463-83-6 | |
Record name | 3,3,3-TRIFLUOROPROPIONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-Trifluoropropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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